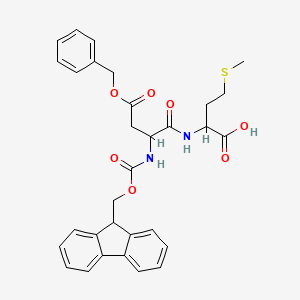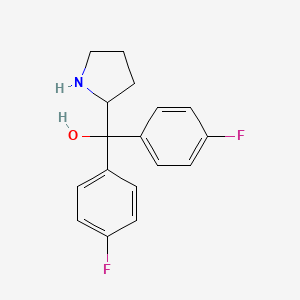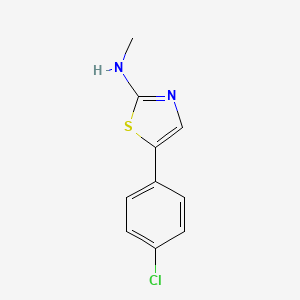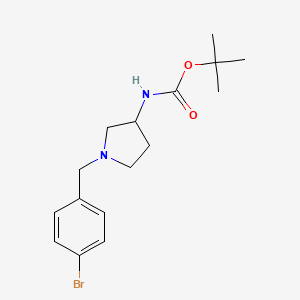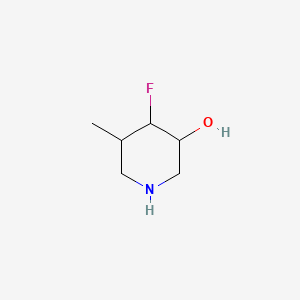
3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a hydroxyl group, a fluorine atom, and a methyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methylation: The methyl group can be added using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone back to the hydroxyl group using sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4, KMnO4
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted piperidines
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Biological Studies: Investigating the biological activity of fluorinated piperidine derivatives.
Industrial Applications: Potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinol, 4-chloro-5-methyl-: Similar structure but with a chlorine atom instead of fluorine.
3-Piperidinol, 4-fluoro-5-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
3-Piperidinol, 4-fluoro-5-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
4-fluoro-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-4-2-8-3-5(9)6(4)7/h4-6,8-9H,2-3H2,1H3 |
InChI Key |
UTPMUSRWYPPUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


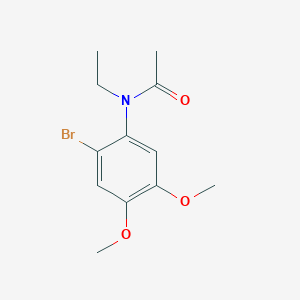
![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)



